dimethyl(pyridin-3-yl)borane
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Overview
Description
Dimethyl(pyridin-3-yl)borane is an organoboron compound with the molecular formula C7H10BN It is a derivative of borane, where the boron atom is bonded to a pyridine ring and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(pyridin-3-yl)borane can be synthesized through the hydroboration of pyridine derivatives. One common method involves the reaction of pyridine with borane-dimethyl sulfide complex under controlled conditions. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroboration reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(pyridin-3-yl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the nucleophile used.
Scientific Research Applications
Dimethyl(pyridin-3-yl)borane has several applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl(pyridin-3-yl)borane exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes, including cross-coupling reactions. The boron atom in the compound acts as a Lewis acid, coordinating with nucleophiles and enhancing the reactivity of the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
Diethyl(pyridin-3-yl)borane: Similar in structure but with ethyl groups instead of methyl groups.
Disiamylborane: Another organoboron compound used in hydroboration reactions.
Dicyclohexylborane: Known for its stability and use in organic synthesis.
Uniqueness
Dimethyl(pyridin-3-yl)borane is unique due to its specific reactivity and ability to form stable complexes with transition metals. This makes it particularly valuable in catalytic applications and organic synthesis .
Properties
CAS No. |
1003865-86-8 |
---|---|
Molecular Formula |
C7H10BN |
Molecular Weight |
118.97 g/mol |
IUPAC Name |
dimethyl(pyridin-3-yl)borane |
InChI |
InChI=1S/C7H10BN/c1-8(2)7-4-3-5-9-6-7/h3-6H,1-2H3 |
InChI Key |
VZKIUGCUUZCTPZ-UHFFFAOYSA-N |
SMILES |
B(C)(C)C1=CN=CC=C1 |
Canonical SMILES |
B(C)(C)C1=CN=CC=C1 |
Origin of Product |
United States |
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